![molecular formula C13H6BrClO2S B13015237 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)
5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of naphthothiophenes These compounds are characterized by a fused ring structure that includes both naphthalene and thiophene units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of naphtho[2,1-b]thiophene-2-carboxylic acid. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid involves its interaction with various molecular targets. The presence of halogen atoms enhances its ability to participate in halogen bonding, which can influence its binding affinity to biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
- 1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid
- 5-Bromo-2-thiophenecarboxylic acid
- Thiophene-2-carboxylic acid
Comparison: Compared to similar compounds, 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and potential applications. The fused ring structure also contributes to its distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H6BrClO2S |
|---|---|
Molecular Weight |
341.61 g/mol |
IUPAC Name |
5-bromo-1-chlorobenzo[e][1]benzothiole-2-carboxylic acid |
InChI |
InChI=1S/C13H6BrClO2S/c14-8-5-9-10(7-4-2-1-3-6(7)8)11(15)12(18-9)13(16)17/h1-5H,(H,16,17) |
InChI Key |
KPELNASRJOXJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C(=C(S3)C(=O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


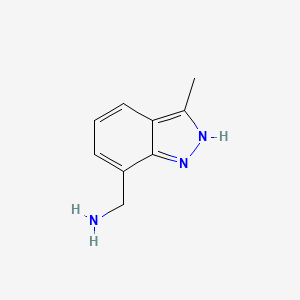
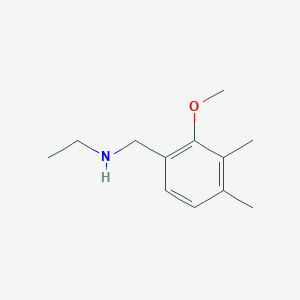
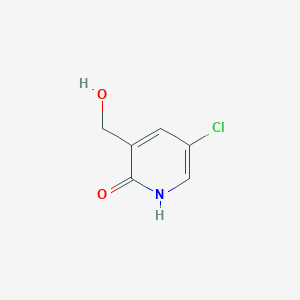
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)

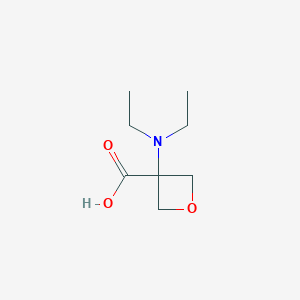

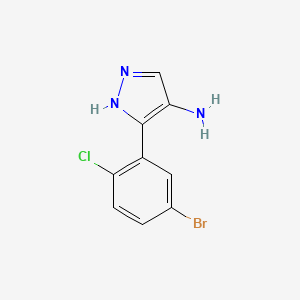
![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13015199.png)
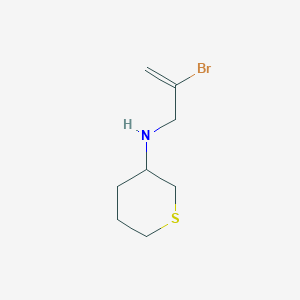
![4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13015207.png)
![N-[4-(dimethylamino)butyl]oxetan-3-amine](/img/structure/B13015220.png)
![1-Azaspiro[4.4]nonan-4-amine](/img/structure/B13015226.png)

